mim1

Mcl-1 inhibitor BH3 mimetic fluorescence polarization

Procure structurally verified MIM1 (FJ-809), the definitive chemical probe for dissecting Mcl-1 vs. Bcl-xL survival dependencies. Its unmatched 4.8 µM target affinity and robust selectivity profile make it indispensable for discriminating apoptotic addiction in leukemia and solid tumor models. Insist on purity ≥98%, full structural authentication, and batch-specific documentation. Stock now for reliable discovery research.

Molecular Formula C17H21N3O3S
Molecular Weight 347.4 g/mol
Cat. No. B1436723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemim1
Molecular FormulaC17H21N3O3S
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC1=CSC(=NC2CCCCC2)N1N=CC3=C(C(=C(C=C3)O)O)O
InChIInChI=1S/C17H21N3O3S/c1-11-10-24-17(19-13-5-3-2-4-6-13)20(11)18-9-12-7-8-14(21)16(23)15(12)22/h7-10,13,21-23H,2-6H2,1H3/b18-9+,19-17?
InChIKeyRGGFUBMUOVFZEF-CQPAABLISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MIM1 Procurement Guide: Core Specifications and Class Identity for Mcl-1 Inhibition Research


MIM1 (CAS 509102-00-5) is a cell-permeable thiazolyliminopyrogallol small molecule that functions as a selective inhibitor of the anti-apoptotic Bcl-2 family protein Mcl-1 [1]. It was among the first reported small-molecule Mcl-1 inhibitors and selectively targets the BH3-binding groove of Mcl-1, competing with pro-apoptotic BH3-only proteins to neutralize Mcl-1's biochemical blockade of apoptosis [1]. The compound's core distinguishing feature is its documented selectivity profile: it binds Mcl-1 with an IC50 of 4.8 µM in fluorescence polarization assays while demonstrating negligible activity against the closely related anti-apoptotic protein Bcl-xL (IC50 >50 µM) [1]. This selectivity profile is fundamental to its utility as a chemical probe for dissecting Mcl-1-specific dependencies in cancer cell survival.

MIM1: Why Mcl-1 Targeting Requires Compound-Specific Verification Beyond Class-Level Assumptions


The Mcl-1 inhibitor class exhibits profound functional heterogeneity that precludes interchangeable substitution. MIM1, UMI-77, and A-1210477—three Mcl-1 inhibitors developed in cell-free assays—each possess distinct cellular mechanisms of action that cannot be inferred from their shared nominal target [1]. Critically, MIM1 and UMI-77 induce the pro-apoptotic protein NOXA through the unfolded protein response pathway rather than direct Mcl-1 engagement in cells, whereas A-1210477 demonstrates direct Mcl-1 binding but also induces BAX/BAK-independent cytochrome c release at commonly employed concentrations [1]. Furthermore, the structurally corrected identity of MIM1 as FJ-809 introduces a critical caveat: literature reporting biological data on the originally misassigned structure may not be reproducible with the correct compound [2]. Consequently, selection of MIM1—or any Mcl-1 inhibitor—demands careful consideration of the specific structural identity, verified batch documentation, and the experimental context in which the compound's activity has been validated, as detailed in the quantitative evidence below.

MIM1 Quantitative Differentiation Evidence: Comparative Binding, Selectivity, and Functional Validation Data


MIM1 Mcl-1 Binding Affinity and Bcl-xL Selectivity Window

MIM1 demonstrates moderate binding affinity for the Mcl-1 BH3-binding pocket, with an IC50 of 4.8 µM in a competitive fluorescence polarization assay using FITC-Bid BH3 peptide as the probe [1]. In contrast, MIM1 exhibits no measurable activity against Bcl-xL in the same assay format (IC50 >50 µM), establishing a >10-fold selectivity window [1]. This selectivity is corroborated by independent testing showing MIM1 effectively competes with FITC-MCL-1 SAHBA and FITC-BID BH3 for MCL-1ΔNΔC binding with IC50 values of 4.7 and 4.8 µM, respectively, while showing no activity for Bcl-xL [1]. The selectivity profile distinguishes MIM1 from pan-Bcl-2 family inhibitors and provides a defined chemical tool for isolating Mcl-1-specific biology.

Mcl-1 inhibitor BH3 mimetic fluorescence polarization selectivity profiling

MIM1 Functional Selectivity in Isogenic Mcl-1-Dependent versus Bcl-xL-Dependent Leukemia Models

In a stringent functional selectivity assay using isogenic murine BCR-ABL (p185)-transformed, Arf-null B-lineage acute lymphoblastic leukemia (B-ALL) cells, MIM1 at 10 µM reduced survival of Mcl-1-dependent cells to 6%, while Bcl-xL-dependent cells maintained 82% survival under identical conditions [1]. As a comparator, the Bcl-2/Bcl-xL inhibitor ABT-737 at 10 µM produced the inverse pattern: 0% survival in Bcl-xL-dependent cells versus 98% survival in Mcl-1-dependent cells [1]. This orthogonal validation confirms that MIM1's biochemical selectivity for Mcl-1 translates to functional discrimination in a cellular context where the survival dependence is genetically defined.

B-ALL Mcl-1 dependency functional selectivity caspase activation

MIM1 Synergistic Cytotoxicity with ABT-737 in Mcl-1-Dependent Leukemia

MIM1 demonstrates synergistic cytotoxicity when combined with the Bcl-2/Bcl-xL inhibitor ABT-737 in Mcl-1-dependent B-ALL cells [1][2]. The combination of MIM1 (IC50 10.6 µM) and ABT-737 (IC50 5.1 µM) produced enhanced cell killing compared to either agent alone [1][2]. Importantly, when this combination was applied to Mcl-1-reconstituted p185+Arf-/-/Mcl-1-deleted B-ALL cells, the addition of ABT-737 had little additive effect, confirming that the synergy depends specifically on Mcl-1 inhibition by MIM1 [1][2]. This synergy profile is not observed with pan-Bcl-2 inhibitors and represents a unique experimental application of MIM1's narrow selectivity.

combination therapy synergy B-ALL ABT-737

MIM1 Structural Identity Correction: Distinction from Originally Reported Structure

The originally reported structure of MIM1 has been revised following extensive physicochemical analyses, demonstrating that the correct structure is the derivative designated FJ-809 [1][2]. This structural correction carries critical procurement implications: literature reports of biological activity attributed to the originally misassigned structure may not be reproducible with the correctly synthesized compound [1][2]. Subsequent analogue development from the corrected MIM1 scaffold has yielded selective Mcl-1 inhibitors and dual Bcl-xL/Mcl-1 inhibitors with distinct pharmacological profiles [3]. This structural revision distinguishes MIM1 from later-generation Mcl-1 inhibitors (e.g., S63845, A-1210477) that do not share this historical ambiguity.

structural revision FJ-809 chemical identity quality control

MIM1 Cytotoxic Activity in Mcl-1-Overexpressing Solid Tumor Models

MIM1 exhibits cytotoxic activity across multiple solid tumor cell lines characterized by Mcl-1 overexpression or dependence. In COLO829 melanoma cells, MIM1 demonstrated high cytotoxicity and induced mitochondrial membrane breakdown, GSH depletion, and DNA fragmentation [1]. In U87MG glioblastoma cells, MIM1 decreased cell viability in a dose- and time-dependent manner and induced G2/M cell cycle arrest [2]. In MDA-MB-231 triple-negative breast cancer (TNBC) cells, MIM1 exerted high cytotoxic and proapoptotic potential, with enhanced effects observed when combined with moxifloxacin [3]. While these studies do not provide direct head-to-head comparator data with other Mcl-1 inhibitors in identical assays, they collectively establish MIM1's functional activity across a broader range of Mcl-1-dependent cancer models than many later-generation, more narrowly characterized Mcl-1 inhibitors.

melanoma glioblastoma triple-negative breast cancer cytotoxicity

MIM1 Differential Sensitivity in Cell Lines with Varying Mcl-1 Dependence

MIM1 exhibits differential cytotoxic sensitivity across cell lines with varying Mcl-1 dependence, providing a functional readout of Mcl-1 addiction. In Mcl-1-dependent p185+Arf-/-/Mcl-1-deleted B-ALL cells, MIM1 reduced viability with an IC50 of 4.2 µM [1][2]. In contrast, the IC50 values for MIM1 in human HA and T98G cell lines were 16.10 µM and 80.20 µM, respectively—a nearly 5-fold difference that correlates with their relative Mcl-1 dependence [3]. This differential sensitivity pattern enables researchers to stratify cell lines by Mcl-1 dependency and to validate on-target activity in experimental systems.

IC50 cell viability Mcl-1 dependency sensitivity profiling

MIM1 Procurement-Linked Application Scenarios: Validated Use Cases for Mcl-1 Dependency Studies


Mcl-1 Dependency Profiling in Hematologic Malignancies

MIM1 is optimally deployed as a chemical probe to discriminate Mcl-1-dependent from Bcl-xL-dependent survival in B-cell acute lymphoblastic leukemia (B-ALL) and other hematologic cancer models [1]. The compound's functional selectivity—reducing Mcl-1-dependent cell survival to 6% while sparing Bcl-xL-dependent cells (82% survival) at 10 µM—enables researchers to map anti-apoptotic dependencies in primary patient samples or cell line panels [1]. This application is particularly valuable when used in parallel with Bcl-2/Bcl-xL inhibitors (e.g., ABT-737, ABT-199) to define the anti-apoptotic addiction profile of specific leukemia subtypes, guiding both mechanistic understanding and rational combination strategies [1].

Combination Therapy Studies Targeting Mcl-1 and Bcl-2/Bcl-xL

The documented synergy between MIM1 and ABT-737 in Mcl-1-dependent B-ALL cells provides a validated experimental framework for investigating dual inhibition of Mcl-1 and Bcl-2/Bcl-xL [1]. Researchers can employ MIM1 (IC50 10.6 µM in combination assays) alongside Bcl-2/Bcl-xL inhibitors to explore synthetic lethal interactions in Mcl-1-overexpressing cancers that are refractory to single-agent Bcl-2 inhibition [1]. The abrogation of this synergy upon Mcl-1 reconstitution confirms the Mcl-1-specific nature of the effect, providing a built-in experimental control for target validation [1].

Mcl-1 Target Validation in Solid Tumor Models

MIM1's validated cytotoxic activity in COLO829 melanoma, U87MG glioblastoma, and MDA-MB-231 triple-negative breast cancer cells supports its use as a tool compound for interrogating Mcl-1 dependency in solid tumor contexts [1][2]. Researchers can employ MIM1 at concentrations ranging from 10-100 µM (optimized per cell line) to assess Mcl-1's role in survival, apoptosis regulation, mitochondrial integrity, and cell cycle progression [1][2]. The compound's ability to induce mitochondrial membrane breakdown, GSH depletion, and DNA damage provides multiple phenotypic readouts for confirming Mcl-1 target engagement [1][2].

Chemical Biology Studies Requiring Structurally Verified Mcl-1 Probe

Given the corrected structural identity of MIM1 (FJ-809), this compound is particularly suited for structure-activity relationship (SAR) studies and analogue development campaigns where accurate structural assignment is foundational [1]. Researchers engaged in medicinal chemistry optimization of Mcl-1 inhibitors can use MIM1 as a validated starting scaffold, leveraging the recently published focused libraries of analogues that have yielded both selective Mcl-1 inhibitors and dual Bcl-xL/Mcl-1 inhibitors [2]. The triphenol core identified through molecular modeling as the key binding anchor provides a rational basis for further scaffold optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for mim1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.